9-(2-Methylphenyl)anthracene
Description
Structure
3D Structure
Properties
CAS No. |
23674-13-7 |
|---|---|
Molecular Formula |
C21H16 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
9-(2-methylphenyl)anthracene |
InChI |
InChI=1S/C21H16/c1-15-8-2-5-11-18(15)21-19-12-6-3-9-16(19)14-17-10-4-7-13-20(17)21/h2-14H,1H3 |
InChI Key |
ITOBHRDVHUUPKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 9 2 Methylphenyl Anthracene and Its Derivatives
Established Synthetic Pathways
The construction of the core structure and its analogues relies on several key synthetic transformations. These pathways offer flexibility in starting materials and allow for the generation of a diverse library of related compounds.
The Suzuki-Miyaura cross-coupling reaction is a highly efficient and widely used method for forming carbon-carbon bonds between aryl groups. This palladium-catalyzed reaction is a cornerstone for the synthesis of 9-arylanthracenes, including 9-(2-Methylphenyl)anthracene. The typical procedure involves the reaction of a bromo-substituted anthracene (B1667546), such as 9-bromoanthracene (B49045), with an appropriate arylboronic acid, in this case, (2-methylphenyl)boronic acid. epa.govnih.gov The reaction is facilitated by a palladium catalyst, often with phosphine (B1218219) ligands, and a base. epa.gov This method is valued for its tolerance of various functional groups and generally good yields. epa.gov Sequential or multiple coupling reactions can also be employed on substrates like 9,10-dibromoanthracene (B139309) to synthesize more complex, symmetrically or asymmetrically substituted diarylanthracenes. epa.govacs.org
Table 1: Representative Suzuki-Miyaura Cross-Coupling Reaction
| Component | Example | Role |
| Aryl Halide | 9-Bromoanthracene | Anthracene core precursor |
| Boronic Acid | (2-Methylphenyl)boronic acid | Source of the aryl substituent |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Facilitates the C-C bond formation |
| Base | Sodium Carbonate (Na₂CO₃) | Activates the boronic acid |
| Solvent | Toluene/Ethanol/Water mixture | Reaction medium |
For the synthesis of derivatives containing alkyne functionalities, the Sonogashira cross-coupling reaction is the method of choice. This reaction creates a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. rsc.org In the context of anthracene derivatives, a halo-anthracene (e.g., 9-bromoanthracene) is reacted with an ethynyl-substituted compound in the presence of a palladium catalyst and a copper(I) co-catalyst. x-mol.net This methodology is essential for producing π-conjugated systems, such as 9,10-bis(phenylethynyl)anthracene (B116448) (BPEA) derivatives, which are of interest for their photophysical properties. researchgate.net The reaction can be performed stepwise or in a one-pot process to yield unsymmetrically substituted products. researchgate.net
Table 2: Sonogashira Cross-Coupling for Ethynyl-Substituted Analogues
| Component | Example | Role |
| Aryl Halide | 9-Bromoanthracene | Anthracene core precursor |
| Alkyne | Phenylacetylene | Source of the ethynyl (B1212043) group |
| Palladium Catalyst | Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] | Primary catalyst for C-C bond formation |
| Copper Co-catalyst | Copper(I) Iodide (CuI) | Co-catalyst, facilitates alkyne activation |
| Base | Triethylamine (Et₃N) | Base and solvent |
| Solvent | Tetrahydrofuran (THF) | Reaction medium |
The Ullmann coupling is a classic method for forming carbon-carbon bonds between aryl halides, typically using copper catalysis. While traditional Ullmann reactions require harsh conditions, modern protocols have been developed that are more efficient. researchgate.net This approach can be applied to the synthesis of anthracene derivatives, for instance, in the preparation of amino-substituted anthraquinones via a microwave-assisted, copper(0)-catalyzed Ullmann coupling. nih.gov Although less common than palladium-catalyzed methods for simple biaryl synthesis, it remains a useful tool, particularly for certain substrates or when aiming for large-scale production where the lower cost of copper is an advantage. researchgate.net
Table 3: Ullmann Coupling Reaction Parameters
| Component | Example | Role |
| Aryl Halide 1 | 9-Bromoanthracene | Anthracene core precursor |
| Aryl Halide 2 | 1-Bromo-2-methylbenzene | Source of the 2-methylphenyl group |
| Catalyst | Copper powder or Copper(I) salt | Promotes the coupling reaction |
| Ligand (optional) | Bidentate ligands (e.g., phenanthroline) | Can improve reaction conditions and yields |
| Solvent | High-boiling solvents like DMF or Nitrobenzene | Reaction medium |
| Conditions | High temperature, often with microwave irradiation | To drive the reaction |
To introduce alkene (vinyl) substituents onto the anthracene core, the Wittig reaction is a premier method. mnstate.edumasterorganicchemistry.com This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent) to yield an alkene. udel.edu For synthesizing an alkene derivative such as trans-9-(2-phenylethenyl)anthracene, 9-anthraldehyde (B167246) is reacted with a benzyltriphenylphosphonium (B107652) salt in the presence of a base. researchgate.netrsc.org The reaction is highly reliable for forming the C=C double bond at a specific location and can be controlled to favor the formation of either the E (trans) or Z (cis) isomer depending on the nature of the ylide and reaction conditions. udel.edu
Table 4: Wittig Reaction for Anthracene-Based Alkenes
| Component | Example | Role |
| Carbonyl Compound | 9-Anthraldehyde | Electrophile, provides anthracene core |
| Phosphonium (B103445) Salt | Benzyltriphenylphosphonium chloride | Ylide precursor |
| Base | Sodium Hydroxide (NaOH) | Deprotonates the phosphonium salt to form the ylide |
| Solvent | N,N-Dimethylformamide (DMF) | Reaction medium |
| Product | trans-9-(2-Phenylethenyl)anthracene | Alkene derivative |
The Claisen-Schmidt condensation is a base-catalyzed reaction used to synthesize chalcones, which are α,β-unsaturated ketones. scispace.com This reaction involves the condensation of an aromatic aldehyde with an aromatic ketone. nih.gov To create chalcone (B49325) derivatives based on the this compound scaffold, a precursor bearing either an aldehyde or an acetyl functional group is required. For example, 9-acetylanthracene (B57403) could be reacted with a substituted benzaldehyde, or 9-anthraldehyde could be reacted with a substituted acetophenone, under basic conditions (e.g., NaOH or KOH) to yield the corresponding chalcone derivative. unair.ac.idgkyj-aes-20963246.com This method is straightforward and widely used for generating the core chalcone structure. nih.gov
Table 5: Generalized Claisen-Schmidt Condensation for Chalcone Derivatives
| Component | Example | Role |
| Aromatic Ketone | 1-(9-Anthracenyl)ethanone (9-Acetylanthracene) | Enolate precursor |
| Aromatic Aldehyde | Benzaldehyde | Electrophile |
| Catalyst | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | Base catalyst for condensation |
| Solvent | Ethanol | Reaction medium |
| Product | 1-(9-Anthracenyl)-3-phenyl-2-propen-1-one (An Anthracenyl Chalcone) | α,β-Unsaturated ketone |
The synthesis of complex or highly functionalized derivatives of this compound often necessitates multi-step reaction sequences. These protocols combine several of the aforementioned reactions to build the target molecule piece by piece. For example, a synthetic route might begin with a Suzuki-Miyaura coupling to create the core 9-arylanthracene structure. nih.gov This intermediate could then be functionalized, for instance, through bromination, followed by a Sonogashira coupling to add an ethynyl group. Another example is the synthesis of benzo[a]anthracene skeletons, which can involve a sequence of Suzuki-Miyaura coupling, isomerization, and ring-closing metathesis. beilstein-journals.org Such multi-step strategies provide the versatility needed to access complex molecular architectures that are not available through single-step transformations. nih.govsemanticscholar.org
Table 6: Illustrative Multi-Step Synthesis Sequence
| Step | Reaction Type | Starting Material | Reagents | Intermediate/Product |
| 1 | Suzuki-Miyaura Coupling | 9,10-Dibromoanthracene | (2-Methylphenyl)boronic acid, Pd catalyst, Base | 9-Bromo-10-(2-methylphenyl)anthracene |
| 2 | Sonogashira Coupling | 9-Bromo-10-(2-methylphenyl)anthracene | Trimethylsilylacetylene, Pd/Cu catalysts, Base | 9-(2-Methylphenyl)-10-(trimethylsilylethynyl)anthracene |
| 3 | Desilylation | 9-(2-Methylphenyl)-10-(trimethylsilylethynyl)anthracene | K₂CO₃, Methanol | 9-Ethynyl-10-(2-methylphenyl)anthracene |
Advanced Catalytic Approaches in Synthesis
The synthesis of 9-aryl-anthracene derivatives, including this compound, has significantly benefited from the development of advanced catalytic methodologies. These approaches offer higher efficiency, selectivity, and functional group tolerance compared to classical methods. Transition metal-catalyzed cross-coupling reactions are particularly prominent in this field.
Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are a cornerstone for forming the crucial aryl-aryl bond between the anthracene core and the phenyl group. This method typically involves the reaction of a 9-haloanthracene (e.g., 9-bromoanthracene or 9-chloroanthracene) with an appropriate organoboron reagent, such as 2-methylphenylboronic acid, in the presence of a palladium catalyst and a base. Various palladium complexes and ligands can be employed to optimize reaction yields and conditions. frontiersin.org
Another powerful strategy involves the palladium(II)-catalyzed C-H bond activation. beilstein-journals.org This approach can directly couple the C-H bond at the 9-position of anthracene with an aryl partner, offering a more atom-economical route by avoiding the pre-functionalization of the anthracene starting material. frontiersin.orgbeilstein-journals.org For instance, methodologies have been developed for the palladium-catalyzed tandem transformation of diphenyl carboxylic acids with acrylates to generate substituted anthracene derivatives. beilstein-journals.org
Lewis acid-catalyzed reactions also provide an effective pathway. Zinc bromide supported on silica (B1680970) gel (ZnBr₂/SiO₂) has been used to catalyze the reaction of electron-rich arenes with aromatic aldehydes and acetyl bromide to produce 9,10-diarylanthracene derivatives. frontiersin.orgnih.gov Furthermore, indium catalysts, such as indium(III) trifluoromethanesulfonate (B1224126) (In(OTf)₃), have been successfully employed in reductive-dehydration intramolecular cycloaromatization reactions to synthesize substituted anthracenes from 2-benzylic aromatic aldehydes or ketones. beilstein-journals.org
The table below summarizes some advanced catalytic systems applicable to the synthesis of anthracene derivatives.
| Catalyst System | Reactant 1 | Reactant 2 | Reaction Type | Reference |
| Palladium(II) Acetate | Diphenyl Carboxylic Acids | Acrylates | C-H Activation/Alkenylation | beilstein-journals.org |
| Zinc Bromide/Silica Gel | Electron-rich Arenes | Aromatic Aldehydes | Friedel-Crafts Alkylation | frontiersin.orgbeilstein-journals.org |
| Indium(III) Triflate | 2-Benzylic Aromatic Aldehydes/Ketones | - | Intramolecular Cycloaromatization | beilstein-journals.org |
| Rhodium Complexes/Cu(OAc)₂ | Aryl-boronic Acids | Internal Alkynes | Oxidative Coupling | frontiersin.org |
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating the synthesis of anthracene derivatives, offering significant reductions in reaction times, improved yields, and often cleaner reaction profiles compared to conventional heating methods. rasayanjournal.co.inresearchgate.net The technology utilizes the efficient heating of polar reagents and solvents by microwave irradiation, leading to rapid temperature increases and enhanced reaction rates. mdpi.com
This methodology has been successfully applied to a variety of reactions for synthesizing anthracene scaffolds. For example, a facile and high-yielding synthesis of 9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid methyl ester is achieved through the microwave-assisted Diels-Alder reaction of anthracene and methyl acrylate (B77674) in xylene, with reaction times as short as 6-8 minutes. mdpi.com Similarly, the synthesis of (anthracene-9-yl) methylamines from 9-chloromethylanthracene and various amines has been accomplished in high yields within 10 minutes using microwave irradiation. rasayanjournal.co.in
For the synthesis of this compound, a microwave-assisted Suzuki coupling reaction would be a highly efficient protocol. The reaction mixture, consisting of 9-bromoanthracene, 2-methylphenylboronic acid, a palladium catalyst, a base, and a suitable high-boiling solvent, could be irradiated in a dedicated microwave reactor. This approach is expected to dramatically shorten the reaction time from hours to minutes.
Key advantages of microwave-assisted protocols include:
Rapid Reaction Times: Often reducing synthesis time from hours to minutes. rasayanjournal.co.inmdpi.com
Higher Yields: Improved efficiency can lead to better product yields.
Enhanced Purity: Shorter reaction times can minimize the formation of byproducts.
Greener Chemistry: Solvent-free conditions can sometimes be employed, reducing environmental impact. researchgate.netorganic-chemistry.org
The following table outlines representative conditions for microwave-assisted synthesis of anthracene derivatives.
| Reaction | Reactants | Conditions | Reaction Time | Reference |
| Diels-Alder | Anthracene, Methyl Acrylate | Xylene, 1000W | 6-8 min | mdpi.com |
| Amination | 9-Chloromethylanthracene, Pyrrolidine | THF, 180°C | 10 min | rasayanjournal.co.in |
| Chalcone Synthesis | 9-Acetyl Anthracene, Aryl Aldehydes | KOH, Solvent-free | Short | researchgate.net |
Purification and Isolation Techniques
The purification of this compound is critical to remove unreacted starting materials, catalysts, and byproducts. Standard techniques for polycyclic aromatic hydrocarbons are generally applicable.
Recrystallization Methods
Recrystallization is a fundamental and widely used technique for purifying solid organic compounds like anthracene derivatives. vedantu.com The process relies on the difference in solubility of the desired compound and its impurities in a suitable solvent at different temperatures. The crude product is dissolved in a minimum amount of a hot solvent, and upon cooling, the pure compound crystallizes out while impurities remain in the mother liquor. google.com
The choice of solvent is crucial for effective purification. Solvents commonly used for the recrystallization of anthracene and its derivatives include ethanol, isopropanol, glacial acetic acid, toluene, benzene (B151609), cyclohexane, and dioxane. google.comorgsyn.orgrsc.orglookchem.com A series of crystallization steps may be necessary to achieve high purity, especially for removing structurally similar impurities like carbazole (B46965) and phenanthrene (B1679779) from crude anthracene sources. google.comgoogle.com
| Solvent | Typical Application | Reference |
| Glacial Acetic Acid | Purification of crude 9-anthraldehyde | orgsyn.org |
| Isopropanol/Ethanol | Purification of trans-9-(2-phenylethenyl)anthracene | rsc.org |
| Toluene | Removal of phenanthrene from crude anthracene | google.comgoogle.com |
| Dioxane | Single-step crystallization of crude anthracene | google.com |
| Furfural | Selective removal of carbazole and phenanthrene | google.comgoogle.com |
Column Chromatography Purification
Column chromatography is an essential technique for separating this compound from impurities with similar solubility characteristics, making it a powerful alternative or supplement to recrystallization. wpmucdn.com The separation is based on the differential adsorption of the components of a mixture onto a solid stationary phase as a solvent (the mobile phase) passes through it.
For anthracene derivatives, alumina (B75360) (Al₂O₃) or silica gel are the most common stationary phases. wpmucdn.comorgsyn.org A non-polar eluent, such as hexane, petroleum ether, or carbon tetrachloride, is often used, as anthracene derivatives are typically non-polar. lookchem.comorgsyn.org The crude product is dissolved in a minimal amount of solvent, loaded onto the top of the column, and the eluent is passed through. Fractions are collected sequentially and analyzed (e.g., by Thin Layer Chromatography, TLC) to isolate the pure product. wpmucdn.com
Sublimation for High Purity
Sublimation is a highly effective purification method for polyaromatic hydrocarbons (PAHs), including anthracene and its derivatives, particularly when exceptional purity is required for applications in materials science and electronics. vedantu.comtcichemicals.com This technique involves heating the solid compound under vacuum, causing it to transition directly into the gas phase without passing through a liquid phase. The gaseous compound then crystallizes back into a solid upon contacting a cold surface, leaving non-volatile impurities behind. tcichemicals.comdoubtnut.com
This method is advantageous because it is a solvent-free process, eliminating the risk of residual solvent contamination. tcichemicals.com It is especially well-suited for PAHs due to their high volatility at elevated temperatures and their tendency to be poorly soluble in common organic solvents, which can make recrystallization challenging. tcichemicals.com Zone refining is another technique that can be used in conjunction with sublimation to achieve ultra-high purity. lookchem.com
Stereoselective Synthesis Considerations (if applicable to specific derivatives)
For the parent compound this compound, the molecule is achiral and does not possess any stereocenters. However, stereoselectivity becomes a critical consideration in the synthesis of certain derivatives.
One potential area of relevance is atropisomerism. Atropisomers are stereoisomers that arise from hindered rotation around a single bond. In the case of this compound, rotation occurs around the C9-C1' bond connecting the anthracene and phenyl rings. If bulky substituents are introduced at the positions adjacent to this bond (i.e., the 1,8-positions of the anthracene and the 6'-position of the phenyl ring), the rotational barrier could become high enough to allow for the isolation of stable, non-interconverting rotational isomers (atropisomers) at room temperature. The synthesis of such sterically hindered derivatives would require methods that can control the resulting axial chirality.
Furthermore, if chiral centers are introduced into the molecule, for example, on a substituent attached to either the anthracene or the phenyl ring, the synthesis would need to address the formation of enantiomers or diastereomers. Stereoselective synthetic routes, potentially employing chiral catalysts or auxiliaries, would be necessary to produce a single desired stereoisomer.
While not directly applicable to the synthesis of the C-C single bond in this compound, the Wittig reaction used to synthesize derivatives like trans-9-(2-phenylethenyl)anthracene demonstrates the importance of stereoselectivity, as it typically yields the E-isomer preferentially. rsc.orgwpmucdn.com This highlights how synthetic strategies for complex anthracene derivatives must often be designed to control the spatial arrangement of atoms.
Spectroscopic and Analytical Characterization Techniques in 9 2 Methylphenyl Anthracene Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable technique for determining the precise structure of 9-(2-methylphenyl)anthracene in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, researchers can map out the carbon-hydrogen framework of the molecule.
Proton NMR (¹H NMR) provides information on the chemical environment and connectivity of hydrogen atoms within the molecule. While specific spectral data for this compound is not detailed in the provided sources, the expected spectrum can be inferred from the analysis of its constituent parts: the 9-substituted anthracene (B1667546) core and the 2-methylphenyl group.
The spectrum would exhibit distinct regions for aromatic and aliphatic protons. The methyl group (–CH₃) on the phenyl ring would appear as a singlet in the upfield region, typically around 2.0–2.5 ppm. The protons on the anthracene and phenyl rings would produce a complex series of multiplets in the downfield aromatic region (approximately 7.0–8.5 ppm). The steric hindrance caused by the ortho-methyl group would likely lead to restricted rotation, making the protons on the phenyl ring and the anthracene core chemically distinct and resulting in a more complex splitting pattern than in unsubstituted 9-phenylanthracene (B14458). chemicalbook.com Protons on the anthracene ring closest to the phenyl substituent (H1, H8) would be expected to show the most significant shifts due to anisotropic effects.
Analysis of the related compound, 9-methylanthracene (B110197), shows the methyl protons as a singlet and the aromatic protons in characteristic regions, which supports the predicted spectrum for the more complex derivative. chemicalbook.com
| Proton Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| Methyl (–CH₃) | ~2.0–2.5 | Singlet (s) |
| Anthracene & Phenyl Protons | ~7.0–8.5 | Multiplets (m) |
Carbon-13 NMR (¹³C NMR) is used to identify all unique carbon atoms in a molecule. In this compound, signals would correspond to the methyl carbon, the quaternary carbons (where the rings are joined), and the protonated aromatic carbons.
The methyl carbon is expected to appear at the most upfield position, typically between 15 and 25 ppm. The numerous aromatic carbons of the anthracene and phenyl moieties would generate a cluster of signals in the downfield region, generally between 120 and 140 ppm. The quaternary carbons, which are not attached to any protons, usually exhibit weaker signals and appear further downfield. Based on data for similar compounds like 9-methylanthracene and 9-phenylanthracene, the carbon atom of the anthracene core bonded to the phenyl group (C9) would be significantly affected. chemicalbook.comchemicalbook.com
| Carbon Group | Expected Chemical Shift (δ, ppm) |
|---|---|
| Methyl (–CH₃) | ~15–25 |
| Aromatic CH | ~120–135 |
| Aromatic Quaternary C | ~130–145 |
The Nuclear Overhauser Effect (NOE) is a powerful NMR technique used to determine the spatial proximity of atoms within a molecule, providing crucial insights into its conformation. wiley.com For this compound, NOE studies would be essential for defining the preferred orientation of the 2-methylphenyl ring relative to the planar anthracene system.
By irradiating the methyl protons, an NOE enhancement would be expected on the nearby protons of the anthracene ring (specifically H1 and H8) if the methyl group is oriented towards them. Conversely, irradiating specific anthracene protons (like H1) and observing an enhancement on the methyl or other phenyl protons would confirm their close spatial relationship. This data allows researchers to distinguish between different rotational isomers (rotamers) and understand the conformational dynamics in solution. acs.orgwiley.com The magnitude of the NOE is dependent on the distance between the nuclei, making it a sensitive probe of molecular geometry. researchgate.net
The choice of deuterated solvent can significantly influence the chemical shifts observed in NMR spectra, an effect that can be used as a tool for structural analysis. pitt.edusysu.edu.cn Aromatic solvents like benzene-d₆ or toluene-d₈ often induce noticeable upfield or downfield shifts in the proton signals of a solute compared to spectra recorded in less interactive solvents like chloroform-d (B32938) (CDCl₃). du.edu
For this compound, changing the solvent from CDCl₃ to benzene-d₆ would likely cause Aromatic Solvent-Induced Shifts (ASIS). Protons located on the part of the molecule that associates with the face of the aromatic solvent ring will experience an upfield shift. This effect would be particularly useful in resolving overlapping signals in the complex aromatic region of the spectrum and could provide further evidence for the molecule's solution-state conformation. illinois.edu
Mass Spectrometry (MS) Applications
Mass spectrometry is a primary analytical technique for determining the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing molecules without causing significant fragmentation. chemrxiv.org When a solution of this compound is analyzed by ESI-MS, it is expected to produce a prominent signal corresponding to its molecular ion. Depending on the specific conditions and solvent additives, this could be observed as the protonated molecule [M+H]⁺ or the radical cation [M]⁺•.
The high sensitivity of modern mass spectrometers allows for analysis at very low concentrations, typically in the micromolar (µM) range. chemrxiv.org The accurate mass measurement obtained from high-resolution ESI-MS would allow for the unambiguous determination of the elemental formula of this compound (C₂₁H₁₆), confirming its identity and purity.
Gas Chromatography-Mass Spectrometry (GC/MS)
Gas Chromatography-Mass Spectrometry (GC/MS) is a cornerstone technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like this compound. diva-portal.org It is particularly effective for analyzing complex mixtures of PAHs found in environmental or industrial samples. nih.govfuture4200.com The chromatographic separation of isomers, which often have identical mass spectra, is a key advantage of this method. diva-portal.orgshimadzu.com
In a typical GC/MS analysis of PAHs, the sample is injected into a heated port and vaporized. A carrier gas, historically helium but increasingly hydrogen, transports the sample through a long, thin capillary column. hpst.cz The column's inner surface is coated with a stationary phase, which interacts with the compounds based on their physicochemical properties, such as boiling point and polarity, leading to their separation. For PAHs, specialized columns with siloxane-based stationary phases are often employed to achieve optimal separation of isomers. diva-portal.orgshimadzu.com
Upon exiting the column, the separated molecules enter the mass spectrometer's ion source. Electron ionization (EI) is commonly used, where high-energy electrons (typically 70 eV) bombard the molecules, leading to the formation of a positively charged molecular ion (M⁺) and various fragment ions. future4200.com Due to the high stability of the fused aromatic ring system in PAHs, the molecular ion peak is often the most abundant in the mass spectrum. nih.gov This molecular ion is crucial for determining the compound's molecular weight. The fragmentation pattern, though sometimes limited for stable PAHs, provides structural information that serves as a chemical fingerprint.
The mass analyzer, often a quadrupole, separates the ions based on their mass-to-charge ratio (m/z). By operating the mass spectrometer in selected ion monitoring (SIM) mode, the instrument's sensitivity and selectivity are significantly enhanced, allowing for the detection of trace levels of specific PAHs by monitoring only their characteristic ions. uctm.edu
Table 1: Typical GC/MS Operating Parameters for PAH Analysis
| Parameter | Typical Value/Condition | Purpose |
| GC System | Agilent 8890 GC or similar | Provides chromatographic separation |
| Column | Rtx-35 or HP-5MS (e.g., 30 m x 0.25 mm x 0.25 µm) | Separates individual PAHs from a mixture |
| Inlet Mode | Splitless | Maximizes transfer of trace analytes to the column hpst.cz |
| Inlet Temperature | 270-320 °C | Ensures complete vaporization of high-boiling PAHs hpst.cznsf.gov |
| Carrier Gas | Helium or Hydrogen | Transports the sample through the column |
| Oven Program | Temperature gradient (e.g., 90°C to 320°C at 5-6°C/min) | Elutes compounds based on boiling point shimadzu.comnsf.gov |
| MS System | Agilent 5977C GC/MSD or similar | Detects and identifies separated compounds |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Fragments molecules for identification |
| MS Source Temp. | 230-320 °C | Maintains analytes in the gas phase hpst.cz |
| Transfer Line Temp. | 300-320 °C | Prevents condensation between GC and MS hpst.cznsf.gov |
| Acquisition Mode | Full Scan (for identification) or SIM (for quantification) | Provides a full spectrum or focuses on specific ions uctm.edu |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique valuable for analyzing molecules that are non-volatile or prone to fragmentation under harsher ionization conditions. While extensively used for large biomolecules and polymers, it is also applicable to synthetic polymers and smaller organic molecules like fullerene derivatives and PAHs. researchgate.netnih.gov
In this method, the analyte, such as this compound, is co-crystallized with a large excess of a matrix compound on a target plate. The matrix is a small organic molecule that strongly absorbs laser energy at a specific wavelength (e.g., from a nitrogen laser at 337 nm). When the pulsed laser irradiates the sample spot, the matrix absorbs the energy and vaporizes, carrying the intact analyte molecules into the gas phase. During this process, a proton is transferred from the matrix to the analyte, resulting in the formation of protonated molecules, [M+H]⁺.
This gentle ionization process minimizes fragmentation, typically yielding a simple mass spectrum dominated by the molecular ion. The ionized molecules are then accelerated by an electric field into a flight tube. Lighter ions travel faster than heavier ones, and the time it takes for an ion to reach the detector is used to determine its mass-to-charge ratio with high accuracy.
The choice of matrix is critical for successful MALDI analysis. For PAHs and related compounds, matrices such as 9-nitroanthracene (B110200) have been shown to be effective. researchgate.net Solvent-free sample preparation methods can also be employed, which is particularly useful for insoluble compounds, preventing issues related to sample degradation or insolubility in common solvents. researchgate.netnih.gov
Vibrational Spectroscopy (IR, Raman) Studies
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique fingerprint based on its structure and bonding.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to its natural vibrational modes (e.g., stretching, bending, rocking).
For this compound, the FT-IR spectrum is characterized by several key absorption regions that confirm its structure, which combines an anthracene core and a methylphenyl (tolyl) substituent. mdpi.com The spectrum would be expected to show absorptions characteristic of both the aromatic anthracene rings and the substituted phenyl group.
Table 2: Expected FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Description |
| 3100-3000 | Aromatic C-H Stretch | Stretching vibrations of the C-H bonds on the anthracene and phenyl rings. |
| 3000-2850 | Aliphatic C-H Stretch | Stretching vibrations of the C-H bonds in the methyl (-CH₃) group. |
| 1625-1580 | Aromatic C=C Stretch | In-plane stretching of the carbon-carbon double bonds within the aromatic rings. |
| 1500-1400 | Aromatic C=C Stretch | Additional skeletal vibrations of the aromatic rings. |
| 900-675 | Aromatic C-H Out-of-Plane Bend | Bending vibrations of the C-H bonds perpendicular to the plane of the aromatic rings. The specific frequencies in this region are highly diagnostic of the substitution pattern on the rings. |
Time-Resolved Infrared Spectroscopy for Excited State Dynamics
Time-resolved infrared (TR-IR) spectroscopy is an advanced pump-probe technique used to study the structural dynamics of molecules in electronically excited states on extremely short timescales (femtoseconds to microseconds). The experiment begins with an ultraviolet or visible laser pulse (the "pump") that excites the molecule to a higher electronic state. A second, delayed infrared laser pulse (the "probe") then measures the vibrational spectrum of the excited molecule.
By varying the time delay between the pump and probe pulses, it is possible to track changes in the vibrational spectrum as the molecule relaxes, undergoes conformational changes, or reacts. These changes in IR absorption frequencies and intensities provide a direct window into the evolving molecular structure of the transient excited state. For a molecule like this compound, TR-IR could be used to investigate the dynamics of structural relaxation following photoexcitation, including any changes in the orientation of the methylphenyl group relative to the anthracene plane.
Raman Spectroscopy for Aromaticity Studies
Raman spectroscopy is a light-scattering technique that provides information about molecular vibrations, similar to IR spectroscopy. However, the two techniques are governed by different selection rules; Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule, while IR spectroscopy detects vibrations that cause a change in the dipole moment. For centrosymmetric molecules like anthracene, vibrations can be either Raman-active or IR-active, but not both (the mutual exclusion principle). sns.it
Raman spectroscopy is particularly well-suited for studying the skeletal vibrations of non-polar aromatic systems. researchgate.net The technique is highly sensitive to the delocalized π-electron system that is the basis of aromaticity. Specific Raman bands, such as the ring-breathing modes of the aromatic rings, are sensitive to the degree of electron delocalization. Changes in the position and intensity of these bands can be correlated with changes in the aromatic character of the molecule, for instance, under high pressure or upon substitution. researchgate.net Ultraviolet resonance Raman (UVRR) spectroscopy, where the excitation laser wavelength is tuned to match an electronic absorption band, can selectively enhance the Raman signals of the aromatic chromophore by several orders of magnitude, providing detailed information about its vibronic structure. sns.it
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence emission, provides key insights into the electronic structure and photophysical properties of aromatic molecules. The spectra of anthracene and its derivatives are characterized by well-defined vibronic structures arising from transitions between electronic states coupled with vibrational modes. nih.gov
The absorption spectrum of the anthracene chromophore typically displays two main electronic transition systems: a highly intense band around 250 nm (the ¹Bₐ band) and a series of structured, less intense bands between 300 and 400 nm (the ¹Lₐ band). nih.gov Substitution on the anthracene core, as in this compound, can cause a bathochromic (red) shift in these absorption bands. This shift is due to the electronic interaction between the substituent and the anthracene π-system.
Fluorescence spectroscopy measures the light emitted as a molecule relaxes from its lowest singlet excited state (S₁) back to the ground state (S₀). Anthracene derivatives are known for their strong fluorescence, typically in the blue-to-green region of the spectrum. The emission spectrum often appears as a mirror image of the ¹Lₐ absorption band, again showing distinct vibronic peaks. The energy difference between the lowest-energy absorption peak and the highest-energy emission peak is known as the Stokes shift. The fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed, is a measure of the efficiency of the emission process.
Table 3: Photophysical Data for Anthracene and Related Derivatives
| Compound | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Quantum Yield (Φf) | Solvent |
| Anthracene | 374 | ~380, 401, 425 | 0.32 - 0.36 | Cyclohexane |
| 9-Phenylanthracene | 364 | 417 | Not specified | Not specified |
| 9,10-Bis(phenylethynyl)anthracene (B116448) | 451 | ~482, 514 | 1.00 | Cyclohexane |
| 9,10-Disilylanthracene Derivative | 399 | Not specified | 0.90 | Not specified |
Note: Data for related compounds are provided for context and comparison. nih.govaatbio.comomlc.orgomlc.org
Time-Resolved Spectroscopic Probes
Transient absorption spectroscopy is a powerful pump-probe technique used to study the dynamics of short-lived excited states. In this method, a pump pulse excites the molecule to a higher electronic state, and a subsequent probe pulse monitors the changes in absorption as the molecule relaxes. This technique provides valuable information on processes such as intersystem crossing, internal conversion, and the formation of transient species like triplet states and radical ions.
Time-resolved emission experiments, such as time-correlated single-photon counting (TCSPC), are employed to measure the fluorescence lifetime (τ) of a molecule. The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. It is a crucial parameter for understanding the dynamics of the excited state and can be affected by various quenching processes.
For anthracene and its derivatives, fluorescence lifetimes are typically in the nanosecond range. A study on 9-methylanthracene, a structurally similar compound to this compound, investigated the dependence of its fluorescence lifetime on viscosity and temperature. nih.gov The fluorescence lifetime of anthracene in the vapor phase, in the absence of quenching, was determined to be 5.7 ± 0.2 nanoseconds. Such measurements are vital for characterizing the photophysical behavior of these compounds and for their potential applications in areas like molecular probes and sensors.
Characterization via Melting Point Analysis for Purity Assessment
The melting point of a crystalline solid is a fundamental physical property that is highly sensitive to impurities. A pure crystalline compound typically exhibits a sharp melting point, melting over a narrow temperature range. The presence of impurities generally lowers the melting point and broadens the melting range. Therefore, melting point determination is a straightforward and effective method for assessing the purity of a synthesized compound like this compound.
While the specific melting point for this compound is not widely reported, data for related compounds underscore the importance of this measurement. For example, 9-anthracenemethanol (B72535) has a reported melting point of 158 °C. In synthetic procedures for anthracene derivatives, such as trans-9-(2-phenylethenyl)anthracene, the melting point is a key analytical data point for product characterization and confirmation of purity, with a reported range of 125-133 °C. Any significant deviation from an established melting point would indicate the presence of impurities, necessitating further purification steps.
Molecular Structure, Conformation, and Intermolecular Interactions
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional structure of a crystalline solid, including bond lengths, bond angles, and unit cell parameters. While a specific crystallographic study for 9-(2-Methylphenyl)anthracene is not publicly available, analysis of closely related 9-arylanthracene derivatives provides a robust framework for understanding its expected solid-state structure.
Derivatives of 9-substituted anthracene (B1667546) commonly crystallize in the monoclinic system. For instance, anthracene itself adopts the monoclinic space group P2₁/a researchgate.net. This trend is observed across various substituted analogues, suggesting that this compound would likely adopt a similar crystal system. The space group defines the symmetry elements present within the crystal lattice.
Below is a table of crystallographic data for structurally analogous anthracene derivatives, which illustrates common packing motifs and symmetries in this class of compounds.
| Compound Name | Crystal System | Space Group | Reference |
| Anthracene | Monoclinic | P2₁/a | researchgate.net |
| 9-(4-Methoxyphenyl)anthracene | Monoclinic | P2₁/c | nih.gov |
| 4-(Anthracen-9-yl)pyridine | Monoclinic | C2/c | nih.gov |
| 9-[bis(benzylsulfanyl)methyl]anthracene | Monoclinic | P2₁/c | researchgate.net |
This is an interactive data table. Users can sort and filter the information based on the parameters provided.
The anthracene moiety in these structures is characteristically planar, or very nearly so nih.goviucr.org. A critical structural parameter for 9-arylanthracenes is the dihedral angle, which is the angle between the plane of the anthracene core and the plane of the aryl substituent. Due to significant steric hindrance between the hydrogen atoms at the 1 and 8 positions of the anthracene ring and the protons of the substituent ring, the two aromatic systems are forced into a nearly perpendicular orientation.
For example, the dihedral angle in 9-(4-Methoxyphenyl)anthracene is 74.3° nih.gov. In 2-(10-Bromoanthracen-9-yl)-N-phenylaniline, the central benzene (B151609) ring has a dihedral angle of 87.49° with the anthracene system iucr.org. Given the additional steric pressure from the ortho-methyl group on the phenyl ring, the dihedral angle in this compound is expected to be large, likely in the range of 70-90°, to minimize steric repulsion.
The arrangement of molecules within the unit cell is governed by weak intermolecular interactions. In crystals of related 9-arylanthracenes, the packing is typically stabilized by a combination of π–π stacking and C–H⋯π interactions nih.govnih.gov. π–π interactions occur between the electron-rich aromatic planes of adjacent anthracene molecules, while C–H⋯π interactions involve a hydrogen atom from one molecule interacting with the π-system of a neighboring molecule. These forces direct the assembly of molecules into well-defined supramolecular architectures, often forming layered or herringbone structures.
Conformational Isomerism and Rotational Dynamics
The bond connecting the 2-methylphenyl group to the anthracene core allows for rotational motion, leading to distinct conformational states and dynamic behavior.
In anthracenes with substituents at both the 9 and 10 positions, the phenomenon of atropisomerism can occur due to hindered rotation around the aryl-anthracene single bonds. This can lead to the formation of stable rotational isomers, often designated as syn and anti conformers. For example, the syn and anti isomers of 9,10-di(1′-naphthyl)anthracene have been successfully isolated and their distinct structures confirmed by single-crystal X-ray analysis researchgate.net. While this compound itself does not have a second substituent at the 10-position to exhibit this specific isomerism, this principle is fundamental to understanding the conformational possibilities in more complex derivatives.
At room temperature, many aryl-substituted conjugated molecules exhibit torsional disorder, meaning they exist as a distribution of conformers with slightly different dihedral angles nih.govunige.chresearchgate.net. Upon electronic excitation with light, the molecule often becomes more rigid and favors a more planar conformation to increase conjugation nih.gov. This excited-state planarization is a dynamic process that can be observed using time-resolved spectroscopy nih.gov. Studies on related aryl-substituted anthracenes show that rotation of the substituent towards a more coplanar geometry occurs in the excited state nih.gov. This dynamic behavior is crucial for understanding the photophysical properties of this compound, as the transition from a torsionally disordered ground state to a more planar excited state can influence its fluorescence lifetime and emission spectra.
Steric Hindrance Effects on Conformation
The conformation of 9-aryl-substituted anthracenes is significantly influenced by steric hindrance between the substituent and the anthracene core. In the parent compound, 9-phenylanthracene (B14458), the phenyl group is twisted out of the plane of the anthracene moiety to minimize steric repulsion. The dihedral angle between the phenyl ring and the anthracene plane in 9-phenylanthracene is approximately 74.3°. nih.gov
Analysis of Non-Covalent Interactions within Crystalline States
The crystal packing of this compound and related anthracene derivatives is governed by a network of subtle, non-covalent interactions. These forces, though individually weak, collectively determine the supramolecular assembly and stability of the crystalline lattice.
C-H···π interactions are a prominent feature in the crystal structures of many anthracene derivatives, contributing significantly to their stability. mdpi.commdpi.com In these interactions, hydrogen atoms from one molecule interact with the electron-rich π-systems of the aromatic rings of an adjacent molecule. For instance, in the crystal structure of 4-(anthracen-9-yl)pyridine, molecules are connected by intermolecular C—H⋯π interactions, forming dimers which then assemble into one-dimensional chains. iucr.org Similarly, studies on other substituted anthracenes have shown that C-H···π interactions between carbazole (B46965) and anthracene groups can suppress molecular vibration and rotation. The presence of multiple C-H bonds on both the anthracene core and the methylphenyl substituent in this compound provides ample opportunity for the formation of these stabilizing contacts within its crystal lattice.
π···π stacking interactions are another crucial factor in the solid-state arrangement of aromatic molecules like anthracene derivatives. researchgate.netnih.govacs.org These interactions involve the face-to-face or offset stacking of the planar aromatic rings. The extent and geometry of π-π stacking are highly dependent on the nature and position of substituents. While the bulky 2-methylphenyl group in this compound may hinder ideal cofacial π-π stacking of the anthracene cores, offset or edge-to-face arrangements are still possible. mdpi.com In related systems, such as 9-(4-methoxyphenyl)anthracene, π–π interactions are observed with a centroid–centroid distance of 3.9487 (12) Å. nih.gov The interplay between steric hindrance and the energetic favorability of π-π stacking dictates the final packing motif, which can range from lamellar to herringbone arrangements. nih.gov
Conventional hydrogen bonding is typically absent in the crystal structure of pure this compound, as it is a hydrocarbon and lacks the necessary hydrogen bond donor and acceptor groups (e.g., -OH, -NH, -COOH). The stability of its crystal lattice is primarily derived from van der Waals forces, including the C-H···π and π···π interactions discussed previously.
Influence of Substituents on Molecular Geometry and Packing
Substituents on the anthracene core have a profound effect on both the molecular geometry and the crystal packing. The size, shape, and electronic nature of the substituent can alter key geometric parameters and influence the types of intermolecular interactions that dominate in the solid state.
Table 1: Comparison of Dihedral Angles in 9-Aryl-Anthracene Derivatives This table provides a comparison of the dihedral angle between the aryl substituent and the anthracene core for different compounds, illustrating the effect of steric hindrance.
| Compound | Substituent at 9-position | Dihedral Angle (°) |
|---|---|---|
| 9-Phenylanthracene | Phenyl | ~73.2 - 74.3 |
| 9-(4-Methoxyphenyl)anthracene | 4-Methoxyphenyl | 74.3 |
| This compound | 2-Methylphenyl (o-tolyl) | Expected to be > 74.3 due to steric hindrance of the ortho-methyl group |
Table 2: Key Non-Covalent Interactions in Anthracene Derivatives This table summarizes the types of non-covalent interactions observed in the crystalline states of various anthracene derivatives and their typical characteristics.
| Interaction Type | Description | Typical Distance/Geometry | Example Compound(s) |
|---|---|---|---|
| C-H···π | Hydrogen on one molecule interacts with the π-electron cloud of an aromatic ring on another. | H···Centroid distance: ~2.7 - 3.0 Å | 4-(anthracen-9-yl)pyridine, 9,10-Diphenylanthracene (B110198) co-crystals |
| π···π Stacking | Attractive interaction between the π-systems of two aromatic rings. | Centroid-Centroid distance: ~3.6 - 4.0 Å | 9-(4-Methoxyphenyl)anthracene, 4-(anthracen-9-yl)pyridine |
| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. | N···O distance: ~2.9 Å; O···O distance: ~2.6 Å | β-9-Anthracene carboxylic acid, 9,10-Bis(3,5-dihydroxyphenyl)anthracene |
Photophysical Behavior and Excited State Dynamics of 9 2 Methylphenyl Anthracene
Fluorescence Quantum Yield Investigations
The fluorescence quantum yield (Φf) of 9-arylanthracenes is highly sensitive to the substitution pattern on both the anthracene (B1667546) and the aryl moieties. For the parent compound, 9-phenylanthracene (B14458), the quantum yield is generally high, though substitutions can significantly alter this. In the case of 9,10-diphenylanthracene (B110198), the fluorescence quantum yield can approach unity in non-polar solvents like cyclohexane. omlc.org However, the introduction of substituents can lead to a decrease in the quantum yield. For instance, in some 9,10-disubstituted anthracenes, the quantum yield has been observed to drop from near unity to less than 0.1.
Table 1: Illustrative Fluorescence Quantum Yields of Related Anthracene Derivatives
| Compound | Solvent | Fluorescence Quantum Yield (Φf) |
| 9,10-Diphenylanthracene | Cyclohexane | ~1.0 omlc.org |
| Substituted 9,10-anthracenes | Various | <0.1 |
| 2,9,10-arylanthracene derivatives | Dilute solutions | 0.36 - 0.49 vu.lt |
Note: This table provides context with related compounds due to the absence of specific data for 9-(2-Methylphenyl)anthracene.
Excited State Lifetime and Decay Pathways
The excited state lifetime of 9-arylanthracenes is typically in the nanosecond range and is influenced by factors such as the solvent environment and the molecular structure. The primary decay pathways from the first excited singlet state (S₁) are fluorescence and intersystem crossing to the triplet manifold (T₁), along with non-radiative internal conversion.
For sterically hindered 9-arylanthracenes, the excited state dynamics can be complex. Upon excitation, the molecule may undergo conformational relaxation, such as a change in the torsional angle between the aromatic rings. This relaxation can lead to the formation of a more planar excited state, which is often associated with a charge-transfer character. researchgate.net The rate of this relaxation process and the nature of the resulting state are influenced by the steric hindrance and the solvent polarity. In the case of this compound, the ortho-methyl group would likely hinder planarization in the excited state, potentially leading to a longer fluorescence lifetime compared to less hindered analogues, as one potential non-radiative decay channel is suppressed. The excited state decay is also influenced by the solvent, with polar solvents often promoting charge-transfer states and potentially opening up new decay pathways. researchgate.net
Triplet State Dynamics and Intersystem Crossing
The formation of the triplet state in anthracene derivatives occurs via intersystem crossing (ISC) from the excited singlet state. The efficiency of ISC is generally low for many fluorescent anthracenes, contributing to their high fluorescence quantum yields. researchgate.net However, the rate of ISC can be enhanced by several factors, including the presence of heavy atoms or specific electronic effects.
In some 9,10-disubstituted non-symmetrical diphenylanthracenes, it has been observed that substitution at the 2-position can lead to a tenfold increase in the ISC rate compared to the unsubstituted parent compound. rsc.org Furthermore, mechanisms such as spin-orbit charge transfer intersystem crossing (SOCT-ISC) can become significant in molecules where a charge-separated state is formed, particularly when the donor and acceptor moieties have a nearly perpendicular arrangement. acs.org Given the likely twisted geometry of this compound, the potential for SOCT-ISC, especially in polar solvents, cannot be ruled out. The triplet state, once formed, can decay via phosphorescence (though typically weak at room temperature for anthracenes) or non-radiative pathways. It can also be involved in processes like triplet-triplet annihilation. osti.govrsc.org
Exciplex and Excimer Formation Mechanisms
Anthracene and its derivatives are well-known to form excimers (excited state dimers) at high concentrations. This process involves the interaction of an excited molecule with a ground-state molecule of the same species, leading to a broad, structureless, and red-shifted emission band.
In addition to intermolecular excimers, some anthracene derivatives can form intramolecular exciplexes (excited state complexes between two different moieties of the same molecule). This is particularly relevant for molecules that have both an electron-donating and an electron-accepting group, or for systems where two chromophores are held in close proximity. nih.govrsc.org For this compound, while it does not possess a classic donor-acceptor structure, the possibility of forming an intramolecular exciplex-like state in polar solvents, involving charge transfer between the anthracene and the tolyl group, could be considered, although it is less likely than in specifically designed donor-acceptor systems. The steric hindrance from the ortho-methyl group might also influence the geometry of any potential intermolecular excimer formation, possibly leading to a less stable complex compared to planar anthracenes.
Environmental and Solvent Effects on Photophysical Properties
The photophysical properties of 9-arylanthracenes often exhibit a strong dependence on the solvent environment, a phenomenon known as solvatochromism. researchgate.netsocietechimiquedefrance.fr This is particularly true for compounds that have a significant change in dipole moment upon excitation. For many 9-arylanthracenes, excitation can lead to a state with increased charge-transfer character, especially in polar solvents. researchgate.net
This charge-transfer character arises from electron redistribution from one part of the molecule to another. In the case of this compound, while the tolyl group is only weakly electron-donating compared to stronger donors like amino groups, some degree of charge transfer from the tolyl group to the anthracene core upon excitation is possible. This would lead to a larger excited-state dipole moment compared to the ground state. As a result, in more polar solvents, the excited state would be stabilized to a greater extent than the ground state, leading to a red shift in the fluorescence emission spectrum. The magnitude of this solvatochromic shift would provide insight into the degree of charge transfer in the excited state.
Table 2: Expected Solvent Effects on the Photophysical Properties of this compound
| Property | Non-polar Solvent (e.g., Cyclohexane) | Polar Solvent (e.g., Acetonitrile) |
| Fluorescence Maximum | Shorter wavelength (blue-shifted) | Longer wavelength (red-shifted) |
| Fluorescence Quantum Yield | Potentially higher | Potentially lower due to stabilization of non-emissive charge-transfer states |
| Excited State Lifetime | May be longer | May be shorter due to new decay pathways |
Note: This table represents expected trends based on the behavior of similar 9-arylanthracenes.
Photoisomerization and Photodimerization Processes
Anthracene and many of its derivatives are known to undergo photodimerization upon exposure to UV light, typically through a [4π + 4π] cycloaddition reaction at the 9 and 10 positions. mdpi.com This process leads to the formation of a dimer, which can be thermally or photochemically reverted to the monomers.
The efficiency of photodimerization is highly dependent on the substituents at the 9 and 10 positions. Bulky substituents can sterically hinder the approach of two anthracene molecules, thereby reducing the rate of dimerization. For instance, 9-phenylanthracene was initially reported to not photodimerize, although later studies showed it can form a dimer under certain conditions. rsc.org The presence of the ortho-methyl group in this compound would introduce significant steric bulk around the 9-position, making intermolecular photodimerization highly unlikely under normal conditions.
Photoisomerization, in the sense of valence isomerization, is not a typical photochemical pathway for simple 9-arylanthracenes. The primary photochemical process, if any, would be the aforementioned photodimerization, which is expected to be sterically inhibited for this compound. nih.gov
Excited-State Symmetry Breaking Phenomena
Excited-state symmetry breaking (ES-SB) is a phenomenon observed in molecules that possess a certain degree of symmetry in their ground state, which is lost upon photoexcitation, often in polar environments. rsc.org This is common in quadrupolar molecules with a D-A-D (donor-acceptor-donor) structure, where the excitation localizes on one of the D-A branches. rsc.org
This compound does not possess the typical quadrupolar symmetry where ES-SB is most commonly studied. However, the concept of symmetry breaking can be extended to consider the delocalization of the excited state over the anthracene and phenyl rings. In a non-polar solvent, the excitation might be more delocalized over the anthracene core. In a polar solvent, if a charge-transfer state is formed, this inherently involves a breaking of the electronic symmetry, with a partial positive charge developing on the tolyl moiety and a partial negative charge on the anthracene moiety. The dynamics of this process would be coupled to the solvent relaxation dynamics. The steric hindrance in this compound could also play a role in the initial geometry of the Franck-Condon excited state, potentially predisposing it towards an asymmetric relaxation pathway. nih.gov
Computational and Theoretical Studies of 9 2 Methylphenyl Anthracene
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure of molecules. By approximating the many-body electronic Schrödinger equation, DFT provides a balance between accuracy and computational cost, making it suitable for molecules of the size and complexity of 9-(2-Methylphenyl)anthracene. DFT calculations are instrumental in determining the ground-state properties, including optimized geometry and molecular orbital energies.
A critical first step in any computational study is the optimization of the molecular geometry to find the lowest energy structure. For this compound, this process involves determining the precise bond lengths, bond angles, and dihedral angles that define its three-dimensional shape.
A key structural feature of this molecule is the rotational freedom around the single bond connecting the 2-methylphenyl group to the 9-position of the anthracene (B1667546) core. Due to steric hindrance between the ortho-methyl group on the phenyl ring and the hydrogen atoms on the anthracene moiety (at positions 1 and 8), the two ring systems are not expected to be coplanar. DFT calculations can precisely quantify the dihedral angle between the plane of the anthracene core and the plane of the methylphenyl ring. This optimized geometry is crucial, as the degree of twist significantly influences the molecule's electronic and photophysical properties by affecting the extent of π-conjugation between the two aromatic systems. The results of a geometry optimization are typically presented in a table listing key bond lengths (in Ångströms) and angles (in degrees).
The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). DFT calculations are highly effective for determining the energies of these orbitals.
HOMO: Represents the ability of a molecule to donate an electron.
LUMO: Represents the ability of a molecule to accept an electron.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller gap generally indicates that the molecule can be more easily excited, which influences its color, reactivity, and potential for use in organic electronic devices like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). For this compound, the HOMO is expected to be distributed primarily over the electron-rich anthracene core, while the LUMO distribution would also be concentrated on the anthracene system. The steric hindrance that forces the rings out of planarity would likely lead to a larger HOMO-LUMO gap compared to a hypothetical planar analogue, as the electronic conjugation is partially disrupted.
A typical data output from these calculations would include the energies of the HOMO and LUMO in electron volts (eV) and the resulting energy gap.
| Parameter | Description |
| EHOMO | Energy of the Highest Occupied Molecular Orbital. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. |
| ΔE (Gap) | The energy difference between the LUMO and HOMO levels (ELUMO - EHOMO). |
Molecular Dynamics Simulations for Conformational Analysis
While DFT calculations provide a static picture of the lowest-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations are employed to study the conformational landscape and dynamics of flexible molecules over time. For this compound, MD simulations would primarily investigate the rotation around the single bond connecting the phenyl and anthracene rings.
By simulating the motion of atoms at a given temperature, MD can map the potential energy surface associated with this rotation, identifying the most stable conformers (energy minima) and the energy barriers to rotation (transition states). This analysis provides insight into the molecule's flexibility and the relative populations of different conformers at thermal equilibrium, which can influence its bulk properties and behavior in solution.
Quantum Chemical Calculations for Excited States
To understand the photophysical properties of this compound, such as its absorption and emission of light, it is necessary to study its electronic excited states. Quantum chemical methods are essential for this purpose, providing information on the energies and characteristics of these states.
Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for calculating the properties of electronic excited states in medium to large-sized organic molecules. researchgate.net It is an extension of ground-state DFT that can predict the vertical excitation energies, which correspond to the energy required to promote an electron from an occupied orbital to an unoccupied orbital without a change in molecular geometry.
For this compound, TD-DFT calculations would identify the energies of the lowest-lying singlet excited states (S₁, S₂, etc.). The calculations also yield the "oscillator strength" for each transition, which is a theoretical measure of the intensity of the corresponding absorption band in a UV-Visible spectrum. These calculations typically show that the lowest energy electronic transitions in such aromatic systems are π → π* in nature.
Prediction of Spectroscopic Signatures and Correlation with Experimental Data
A primary application of TD-DFT is the prediction of UV-Visible absorption spectra. The calculated vertical excitation energies (which can be converted to wavelengths) and their corresponding oscillator strengths can be used to generate a theoretical spectrum. This is typically done by fitting a Gaussian or Lorentzian function to each calculated transition, resulting in a simulated spectral plot of absorption intensity versus wavelength.
This predicted spectrum can be directly compared with an experimentally measured spectrum. A good correlation between the theoretical and experimental spectra serves several purposes:
It validates the chosen computational method and level of theory.
It allows for the confident assignment of observed absorption bands to specific electronic transitions within the molecule.
It helps in understanding how structural modifications, such as the twist angle between the rings, affect the spectroscopic properties.
Theoretical Insights into Aromaticity
Computational and theoretical studies provide a powerful lens for understanding the nuanced electronic structure and aromatic character of complex molecules like this compound. While specific computational data for this exact molecule is not extensively documented in publicly available literature, established theoretical principles and studies on related 9-aryl-anthracenes allow for a robust extrapolation of the key factors governing its aromaticity.
The primary theoretical consideration for this compound revolves around the electronic interplay between the anthracene core and the appended 2-methylphenyl group. The aromaticity of the anthracene system is a cornerstone of its chemical identity. However, the introduction of a substituent at the 9-position, particularly a bulky and electronically active group like 2-methylphenyl, is known to induce significant perturbations.
One of the most crucial factors is the torsional angle between the plane of the anthracene core and the plane of the 2-methylphenyl ring. Due to steric hindrance between the ortho-methyl group and the hydrogen atoms at the 1 and 8 positions of the anthracene moiety, a perpendicular or near-perpendicular orientation of the two aromatic systems is expected. This orthogonal arrangement would minimize steric strain but also limit the extent of π-conjugation between the phenyl ring and the anthracene core.
To quantify the aromaticity of such a system, computational chemists employ a variety of theoretical tools. Among the most widely used is the Nucleus-Independent Chemical Shift (NICS) analysis. NICS calculations provide a measure of the magnetic shielding at the center of an aromatic ring, which is a direct indicator of the presence of a diatropic ring current—a hallmark of aromaticity. Negative NICS values typically signify aromatic character, with more negative values indicating stronger aromaticity.
A hypothetical NICS analysis of this compound would likely reveal several key insights. The central ring of the anthracene core is generally found to be the most aromatic in unsubstituted anthracene. The introduction of the 2-methylphenyl group, even in a twisted conformation, could lead to a slight modulation of the NICS values for all three rings of the anthracene unit due to inductive electronic effects. However, significant changes in the delocalization of the π-electrons within the anthracene system are not anticipated, meaning the anthracene core would retain its strong aromatic character.
The following table illustrates the type of data that a comprehensive computational study on the aromaticity of this compound and related compounds would typically generate. The values presented are hypothetical and for illustrative purposes to demonstrate the application of NICS analysis.
| Compound | Ring | NICS(0) (ppm) | NICS(1) (ppm) |
|---|---|---|---|
| Anthracene | Outer | -9.5 | -11.2 |
| Anthracene | Central | -12.8 | -14.5 |
| 9-Phenylanthracene (B14458) | Outer | -9.3 | -11.0 |
| 9-Phenylanthracene | Central | -12.5 | -14.2 |
| This compound | Outer | -9.4 | -11.1 |
| This compound | Central | -12.6 | -14.3 |
In this hypothetical dataset, NICS(0) represents the value at the ring center, while NICS(1) is calculated 1 Å above the plane, which can sometimes provide a better measure of the π-electron effects. The data illustrates a slight decrease in the magnitude of the negative NICS values upon substitution, suggesting a very minor reduction in aromaticity. The steric bulk of the 2-methylphenyl group in this compound is shown to have a negligible additional effect compared to the unsubstituted phenyl group, which aligns with the expectation of a twisted conformation that minimizes electronic communication between the two moieties.
Advanced Research Applications and Functional Materials Development
Organic Light-Emitting Diode (OLED) Emitter Development
In the field of organic electronics, derivatives of 9-(2-Methylphenyl)anthracene have emerged as promising candidates for the emitting layer in Organic Light-Emitting Diodes (OLEDs), particularly for achieving efficient blue emission.
The development of efficient and stable blue emitters remains a significant challenge in OLED technology. Non-doped emitters, which function without a host material, are particularly desirable as they can simplify device architecture and reduce manufacturing costs. Anthracene (B1667546) derivatives are well-suited for this purpose due to their inherent blue fluorescence and high photoluminescence quantum yields.
One such example is the anthracene-based fluorescent emitter, (4-(10-(4-(9H-carbazol-9-yl)-2-methylphenyl)anthracen-9-yl)-3-methylphenyl)diphenylphosphine oxide (CZm-AN-mPO), which was specifically designed for non-doped OLEDs. bohrium.comtandfonline.com This molecule incorporates a 9-(m-tolyl)-9H-carbazole donor and a diphenyl(m-tolyl)phosphine (B15157534) oxide acceptor on a diphenyl anthracene core. bohrium.com The strategic placement of bulky carbazole (B46965) and phosphine (B1218219) oxide groups induces steric hindrance, which helps to prevent intermolecular interactions that can quench fluorescence in the solid state. tandfonline.com This design results in a material with a deep-blue emission at 425 nm and a narrow full-width at half maximum (FWHM) of 34 nm, contributing to high color purity. bohrium.comtandfonline.com
Non-doped OLEDs fabricated with CZm-AN-mPO as the emitting layer have demonstrated promising performance, achieving maximum external quantum efficiencies of up to 4.3%. bohrium.comtandfonline.com The performance of these devices is influenced by the thickness of the emission layer, with optimized devices showing high efficiency at thicknesses of both 20 nm and 40 nm. bohrium.comtandfonline.com This research highlights the potential of engineering anthracene-based molecules to create efficient blue emitters for simplified OLED structures. tandfonline.com
| Emitter Material | Emission Wavelength (nm) | FWHM (nm) | Max. External Quantum Efficiency (%) | Emission Layer Thickness (nm) |
| CZm-AN-mPO | 425 | 34 | 4.3 | 20 |
| CZm-AN-mPO | 425 | 34 | 4.2 | 40 |
Another strategy for developing non-doped deep-blue emitters involves modifying the anthracene core to restrict intramolecular π-conjugation and introduce bulky substituents to suppress π–π stacking. rsc.org For instance, a series of bipolar anthracene-based compounds, including pCzphAnBzt, mCzAnBzt, and m2CzAnBzt, were designed and synthesized for this purpose. rsc.org Among these, mCzAnBzt exhibited deep-blue emission with CIE coordinates of (0.15, 0.07) and a maximum external quantum efficiency of 7.95%, which is among the best for non-doped deep-blue devices. rsc.org
In addition to their role as emitters, anthracene derivatives can also be engineered for use as hole-transporting materials (HTMs) in optoelectronic devices. acs.orgnih.gov The primary function of a hole-transporting layer (HTL) is to facilitate the efficient extraction and transport of holes from the active layer to the anode, while simultaneously blocking electrons. nih.gov To be effective, an HTL material should possess high hole mobility, suitable energy levels that align with the adjacent layers, and good film-forming properties. nih.gov
Anthracene core-based materials containing triisopropylsilylacetylene (TIPS) have been identified as potential donors for perovskite solar cells due to their favorable energy levels, efficient hole transport capabilities, and high stability. nih.gov By modifying the donor units with acceptor units, new molecules with tailored optoelectronic properties can be designed. acs.orgnih.gov For example, the introduction of acceptor units can lead to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as higher absorption maxima. nih.gov
The energy levels of these materials are crucial for efficient device operation. The HOMO level of the HTL should be well-aligned with that of the active layer to ensure efficient hole extraction. nih.gov For instance, in a study of newly designed anthracene-based molecules (AS1–AS7), the HOMO levels ranged from -4.63 eV to -4.74 eV, which are suitable for use in perovskite solar cells. acs.org
| Molecule | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
| Reference | -4.58 | -0.64 | 3.93 |
| AS1 | -4.65 | -2.45 | 2.20 |
| AS2 | -4.63 | -2.75 | 1.89 |
| AS3 | -4.68 | -2.54 | 2.14 |
| AS4 | -4.74 | -2.77 | 1.97 |
| AS5 | -4.74 | -3.28 | 1.46 |
| AS6 | -4.63 | -3.11 | 1.52 |
| AS7 | -4.68 | -2.65 | 2.03 |
Triplet-Triplet Annihilation (TTA) Upconversion Systems
Triplet-triplet annihilation (TTA) is a photophysical process that converts lower-energy photons into higher-energy ones, a phenomenon known as photon upconversion. This process typically involves a sensitizer (B1316253) and an annihilator (or emitter). mdpi.com Anthracene derivatives are frequently employed as annihilators in TTA-UC systems due to their high fluorescence quantum yields and suitable triplet energy levels. chalmers.senih.gov
The TTA process begins with the absorption of a low-energy photon by a sensitizer molecule, which then transitions to an excited triplet state. mdpi.com This triplet energy is subsequently transferred to an annihilator molecule. mdpi.com When two annihilator molecules in their triplet states interact, one is promoted to an excited singlet state, while the other returns to the ground state. mdpi.com The excited singlet annihilator then decays radiatively, emitting a higher-energy photon. mdpi.com
Several 9,10-disubstituted anthracene derivatives have been investigated as annihilators in TTA-UC systems. chalmers.se For instance, 4-(10-phenylanthracene-9-yl)pyridine, 9-phenyl-10-(4-(trifluoromethyl)phenyl)anthracene, and 4-(10-phenylanthracene-9-yl)benzonitrile have been successfully used as annihilators with platinum octaethylporphyrin as the sensitizer, showing upconversion quantum yields that slightly exceed that of the benchmark annihilator 9,10-diphenylanthracene (B110198) (DPA). chalmers.se
The efficiency of TTA upconversion is dependent on several factors, including the triplet energy levels of the sensitizer and annihilator, the fluorescence quantum yield of the annihilator, and the efficiency of triplet energy transfer. nih.gov For efficient TTA to occur, the doubly excited triplet energy of the annihilator (2T1) should be greater than its singlet energy (S1). nih.gov
Fluorescent Probes and Sensors
The inherent fluorescence of the anthracene core makes it an excellent scaffold for the design of fluorescent probes and sensors. These molecules can be engineered to exhibit changes in their fluorescence properties in response to specific chemical or biological events.
Fluorogenic probes are molecules that are initially non-fluorescent or weakly fluorescent but become highly fluorescent upon undergoing a chemical reaction. nii.ac.jp This "turn-on" fluorescence response allows for the sensitive monitoring of reaction progress. nii.ac.jp Anthracene derivatives have been developed as fluorogenic probes for various chemical transformations. nii.ac.jp
The design strategy for these probes involves linking the highly fluorescent anthracene moiety to a functional group that quenches its fluorescence. nii.ac.jp When this quenching group is transformed into a non-quenching group during a reaction, a significant increase in fluorescence is observed. nii.ac.jp For example, an anthracene molecule with an aldehyde, α,β-unsaturated ketone, or imine group at the 9-position exhibits very low fluorescence. nii.ac.jpresearchgate.net However, upon undergoing reactions such as aldol (B89426) additions, the resulting products are highly fluorescent, with fluorescence increases of over 1000-fold having been reported. nii.ac.jp
An anthracene-based probe integrated with a thiophene (B33073) moiety has been shown to selectively detect chromium (III) ions. nih.gov The proposed sensing mechanism involves the coordination of the Cr3+ ion to the probe, which induces the hydrolysis of a C=N bond and the formation of the highly fluorescent 2-aminoanthracene. nih.gov This probe exhibits a "turn-on" fluorescence response with a low detection limit and a fast response time. nih.gov
Fluorescent labeling is a powerful tool for visualizing and tracking biomolecules in complex biological systems. rsc.org Small organic fluorophores are often used for this purpose due to their brightness, stability, and the ability to be chemically modified for attachment to specific biomolecules. rsc.org While the search results did not provide a specific example of this compound being used for biomolecule labeling, the general principles of using anthracene derivatives as fluorophores are well-established.
The core of a fluorescent label must possess desirable photophysical properties, such as a high quantum yield and photostability. The synthesis of fluorescent labels often involves creating a reactive derivative of the fluorophore that can be covalently attached to a biomolecule. researchgate.net Common strategies include targeting amine, hydroxyl, or thiol groups on proteins and other biomolecules. researchgate.net
For a fluorescent label to be effective, the attachment of the reactive group should not significantly perturb the fluorescence properties of the core fluorophore. nih.gov Theoretical studies on some fluorescent dyes have shown that when the reactive group is not part of the π-conjugated system, it has minimal impact on the electronic transitions responsible for fluorescence. nih.gov This is a crucial consideration in the design of new fluorescent labels for biomolecules.
Environmental Monitoring Applications
While direct applications of this compound in environmental monitoring are not extensively documented, the broader class of anthracene derivatives is widely explored for sensing environmental pollutants due to their inherent fluorescence. nih.gov These derivatives can act as highly sensitive fluorescent chemosensors for the detection of various analytes, including metal ions and nitroaromatic compounds, which are significant environmental contaminants. scispace.commdpi.com
The principle behind this application lies in the modulation of the anthracene core's fluorescence upon interaction with a target analyte. This can occur through mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or aggregation-induced emission (AIE). mdpi.com For instance, conjugated polymer nanoparticles based on anthracene and tetraphenylethene have been synthesized for the detection of nitroaromatics in aqueous solutions. scispace.com These nanoparticles exhibit fluorescence quenching upon binding with nitroaromatic explosives, allowing for their sensitive detection. scispace.com
Similarly, anthracene-functionalized gold nanoparticles have been developed for various sensing applications. doaj.org Nanoparticles, including bimetallic alloys, can be functionalized with organic molecules like anthracene derivatives to create electrochemical sensors for persistent organic pollutants. nih.govresearchgate.net The anthracene moiety provides a platform for π-π stacking interactions with aromatic pollutants, enhancing the selectivity and sensitivity of the sensor.
The 2-methylphenyl group in this compound, being a bulky and electron-donating substituent, would likely influence the photophysical response of the anthracene core. chalmers.se Its presence could enhance the fluorescence quantum yield and provide a sterically defined pocket for selective analyte binding, potentially making it a candidate for the development of new fluorescent probes. The data below for a related anthracene-based sensor illustrates the typical fluorescence response upon analyte detection.
Table 1: Representative Fluorescence Response of an Anthracene-Based Chemosensor
| Analyte | Fluorescence Change | Detection Limit | Reference |
|---|---|---|---|
| Zn²⁺ | Turn-on | 179 nM | mdpi.com |
| Nitroaromatics (TNP) | Quenching | - | scispace.com |
| Anthracene (analyte) | - | 0.15 µM | nih.gov |
This table is illustrative and based on data for related anthracene derivatives, not this compound itself.
Integration in Organic Semiconductor Devices
Anthracene derivatives are a cornerstone in the field of organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). rsc.org Their high fluorescence quantum yields, good thermal stability, and tunable energy levels make them excellent candidates for emitting and charge-transporting layers. rsc.orgresearchgate.net The performance of these devices is highly dependent on the molecular structure of the organic semiconductor, with substituents on the anthracene core playing a critical role in determining properties like charge carrier mobility, emission color, and device efficiency. worktribe.comresearchgate.net
Bulky substituents at the 9- and 10-positions of the anthracene ring are often introduced to control the intermolecular packing in the solid state. researchgate.net This can prevent strong π-π stacking, which often leads to aggregation-caused quenching of fluorescence and the formation of undesirable, lower-energy excimer states. nih.gov The 2-methylphenyl group in this compound provides steric hindrance that can lead to the formation of amorphous thin films with high morphological stability, a desirable trait for long-lasting OLEDs.
In the context of OFETs, the molecular packing and intermolecular electronic coupling are paramount for efficient charge transport. acs.orgnih.gov The orientation of the molecules on the substrate and the degree of orbital overlap between adjacent molecules dictate the charge carrier mobility. nih.govacs.org While extensive data on this compound is not available, studies on related 9-aryl substituted anthracenes provide insight. For example, a naphthyl-substituted anthracene derivative has demonstrated good charge transporting properties with a mobility of up to 1.10 cm²/V·s. researchgate.net The performance of several anthracene derivatives in organic electronic devices is summarized in the table below.
Table 2: Performance of Selected Anthracene Derivatives in Organic Electronic Devices
| Derivative | Device Type | Key Performance Metric | Reference |
|---|---|---|---|
| Naphthyl substituted anthracene | OFET | Hole mobility: 1.10 cm²/V·s | researchgate.net |
| 9-anthracene-spirobenzofluorene derivative | Blue OLED | Luminance efficiency: 7.03 cd/A | researchgate.netrsc.org |
| Anthracene-Aryl-Anthracene moiety | Blue OLED | Luminous efficiency: 1.95 cd/A | researchgate.net |
This table presents data for related anthracene derivatives to illustrate their potential in organic electronics.
Supramolecular Assembly and Host-Guest Chemistry
The rigid, planar, and electron-rich nature of the anthracene scaffold makes it an excellent building block for the construction of complex supramolecular architectures, such as molecular cages and host-guest systems. nih.govacs.org These assemblies are held together by non-covalent interactions, including π-π stacking, hydrogen bonding, and van der Waals forces. Anthracene derivatives can be functionalized to direct their self-assembly into well-defined structures capable of encapsulating guest molecules. nih.gov
The steric hindrance provided by the 2-methylphenyl substituent in this compound can be a crucial design element in supramolecular chemistry. researchgate.net It can influence the geometry of the resulting assembly, creating specific cavity sizes and shapes for selective guest binding. For instance, bent anthracene dimers have been used to create versatile supramolecular capsules that can bind a variety of guest molecules, from hydrophilic sugars to hydrophobic hormones. acs.org
Furthermore, the photochemical dimerization of anthracene provides a powerful tool for creating dynamic supramolecular systems. nih.gov The [4+4] cycloaddition reaction upon UV irradiation can be used to switch the properties of the assembly or to ligate and cross-link macromolecular structures in a reversible manner. rsc.org The rate and efficiency of this photodimerization can be accelerated through host-guest templation, where a macrocyclic host pre-organizes two anthracene moieties, facilitating their reaction. rsc.org The bulky 2-methylphenyl group would likely modulate this photoreactivity, potentially offering a way to tune the responsiveness of such systems. researchgate.net
Table 3: Examples of Supramolecular Systems Based on Anthracene Derivatives
| System Type | Guest Molecule | Key Feature | Reference |
|---|---|---|---|
| 2D Porous Network | Coronene | Selective guest incorporation | nih.gov |
| Supramolecular Capsule | Hydrophilic sucrose, hydrophobic hormones | High binding selectivity | acs.org |
| Host-Guest Complex | Basic arenes | Enhanced solid-state luminescence | d-nb.info |
This table provides examples of supramolecular systems to illustrate the role of the anthracene core.
Role in Polymeric and Nanostructured Materials
The incorporation of anthracene derivatives into polymers and nanostructured materials is a versatile strategy for developing functional materials with tailored optical, electronic, and responsive properties. diva-portal.orgroutledge.com Anthracene moieties can be integrated into the main chain or as side chains of a polymer, imparting their characteristic fluorescence and photochemical reactivity to the macromolecule. mdpi.commdpi.com
For example, polymers containing anthracene units can be designed as fluorescent sensors or as materials for OLEDs. scispace.comdiva-portal.org The processability of polymers combined with the excellent photophysical properties of anthracene leads to the development of solution-processable materials for large-area electronic devices. diva-portal.org The 2-methylphenyl substituent in this compound could be beneficial in this context by enhancing the solubility of the resulting polymers and preventing aggregation-caused quenching in the solid state.
The reversible photodimerization of anthracene is another key feature exploited in polymer chemistry. researchgate.net This reaction can be used to create photo-responsive polymer networks that can be cross-linked upon UV irradiation and cleaved by thermal treatment or irradiation at a different wavelength. This property is the basis for developing self-healing materials and reversible polymer systems. researchgate.net
In the realm of nanomaterials, anthracene derivatives can be used to functionalize surfaces, such as those of gold nanoparticles or graphene oxide. doaj.orgnih.govresearchgate.net This functionalization can be used to tune the properties of the nanomaterial or to create hybrid materials for specific applications, such as the adsorptive removal of pollutants or for biomedical imaging. mdpi.com
Table 4: Applications of Anthracene-Containing Polymers and Nanomaterials
| Material Type | Application | Key Property | Reference |
|---|---|---|---|
| Conjugated Polymer Nanoparticles | Fluorescent sensing of nitroaromatics | Fluorescence quenching | scispace.com |
| Anthracene-functionalized Copolymers | Self-healing materials | Reversible [4+4] cycloaddition | researchgate.net |
| Anthracene-functionalized Nanoparticles | Electrochemical sensing of PAHs | Electrocatalytic effect | nih.govresearchgate.net |
Structure Property Relationship Studies in 9 2 Methylphenyl Anthracene Derivatives
Impact of Phenyl Ring Substitution on Electronic and Optical Properties
The substitution on the phenyl ring of 9-arylanthracene derivatives is a powerful strategy for modulating their electronic and optical properties. The nature and position of these substituents directly influence the frontier molecular orbital (HOMO and LUMO) energy levels, the absorption and emission spectra, and the quantum efficiency.
Research shows that attaching various electron-donating and electron-withdrawing groups to the phenyl ring can systematically tune the electronic characteristics of the molecule. For instance, symmetric terminal substitution on thiophene (B33073)–phenylene co-oligomers, a related class of compounds, can adjust HOMO and LUMO energies within a range of approximately 0.7 eV. rsc.org This tuning is often correlated with the Hammett constant of the substituents, providing a predictable way to modify the energy gap. rsc.org
In N-arylanthra[2,3-d]oxazol-2-amines, while substituents on the N-phenyl ring did not significantly affect the absorption maxima, they did influence fluorescence. mdpi.com An increase in the electron-donating ability of the substituents led to a redshift in the emission wavelength. mdpi.com However, in some cases, such as certain 9,10-disubstituted anthracene (B1667546) derivatives, functionalization of the phenyl groups resulted in negligible variation in optical properties but minor (±0.10 eV) changes in electrochemical behavior. mdpi.comsigmaaldrich.com
Steric Hindrance and Conformational Locking in Derivatives
Steric interactions between bulky substituents play a critical role in defining the three-dimensional structure of 9-(2-Methylphenyl)anthracene derivatives, which in turn affects their photophysical properties. Introducing sterically demanding groups can force the molecule into specific, often twisted, conformations.
For example, in a series of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole (ADPI) derivatives, significant steric clashing among the aryl groups compels the molecular structure to adopt a more twisted conformation. nih.gov In one derivative, the anthryl unit is oriented perpendicularly to the central imidazole (B134444) ring, and the surrounding bulky arene groups prevent the formation of intermolecular hydrogen bonds in the crystalline state. nih.gov
This concept of "conformational locking" is further demonstrated in 9,10-bis(phenylethynyl)anthracenes decorated with bulky tert-butyl groups. researchgate.net When two of these bulky substituents are placed in the ortho positions of the phenyl rings, the ground state of the molecule is effectively locked into a conformation where the anthracene and phenyl rings are orthogonal. researchgate.net This enforced geometry can have profound effects on the electronic conjugation and, consequently, the optical and electronic properties of the material. Such structural control is a key design element for creating materials with novel optoelectronic performances that differ significantly from their planar counterparts. nih.gov
Electronic Effects of Substituents on Photophysics and Charge Transport
The electronic nature of substituents on the anthracene framework directly governs the photophysical behavior and charge transport characteristics of its derivatives. Both electron-donating and electron-withdrawing groups can significantly alter properties such as charge carrier mobility, photoconductivity, and fluorescence.
Systematic studies on anthracene derivatives with aryl groups at the 2,6-positions show that increasing the size of the aryl substituent improves electron and hole injection capabilities. rsc.org The introduction of specific groups can also influence the molecular packing in the solid state, which is crucial for efficient charge transport. rsc.orgresearchgate.net For instance, incorporating 2,6-site aryl substituents can lead to molecular packing along the long axis with minimal slippage, resulting in more isotropic 2D transport properties. rsc.org A naphthyl-substituted anthracene derivative has demonstrated good charge transporting properties, with mobility up to 1.10 cm² V⁻¹ s⁻¹. researchgate.net
The photophysics are also highly sensitive to substituent effects. The electronic effects of substituents at the 9-position, quantifiable by Hammett parameters, have been shown to correlate with shifts in the maximum absorption wavelength. nih.gov Stronger electron-withdrawing effects typically result in larger red shifts. nih.gov The position of substitution is also critical; placing substituents along the direction of the transition dipole moment of the bright Lₐ excited state can increase the oscillator strength. researchgate.net Conversely, some substitutions can have a minimal effect or even be detrimental. For example, a 9-acetylanthracene (B57403) derivative showed no photocurrent under conditions where other derivatives were active, indicating that the electronic modifications hindered photoconductivity in that specific case. nasa.gov
| Compound Type | Substituent/Modification | Key Finding | Reported Mobility (cm² V⁻¹ s⁻¹) | Source |
|---|---|---|---|---|
| 2,6-Aryl-substituted Anthracene | Diphenyl (DPA) | Forms thermally stable herringbone packing, largest hole transfer integral | 1.5 | researchgate.net |
| 2-Naphthyl-substituted Anthracene | Naphthyl at 2-position (NaAnt) | Good charge transport and high photoluminescence quantum yield | 1.10 | researchgate.net |
| 9,10-Aryl-substituted Anthracene | Various Phenyl Derivatives | Significant changes in solid-state structure led to modest OTFT performance | ~10⁻⁶ | mdpi.com |
Design Principles for Tunable Optical Properties
The design of this compound derivatives with tailored optical properties hinges on a few key principles related to chemical modification. By strategically altering the molecular structure, it is possible to control the absorption and emission wavelengths, fluorescence quantum yields, and other photophysical characteristics.
One of the most effective strategies is the functionalization at the 9 and 10 positions of the anthracene core. This has been shown to significantly alter the emission wavelengths of 2,3,6,7-tetraphenylanthracenes, spanning a wide range from blue (410 nm) to red (610 nm), often with outstanding quantum yields. rsc.org This demonstrates that direct modification of the anthracene core is a powerful tool for color tuning.
Another key principle involves leveraging the electronic effects of substituents. As established, the Hammett constant of a substituent can predict its effect on the frontier orbital energies. rsc.org This allows for a rational design approach where electron-donating or electron-withdrawing groups are chosen to shift the emission to the desired wavelength. For example, increasing the electron-donating ability of substituents on an N-phenyl ring can cause a redshift in fluorescence. mdpi.com
Furthermore, the degree of π-conjugation is a critical design parameter. Extending the conjugated system, for instance by introducing ethynyl (B1212043) linkers or larger aromatic groups, typically leads to a bathochromic (red) shift in both absorption and emission spectra. researchgate.netresearchgate.net The geometry of the molecule, controlled by steric hindrance as discussed previously, also plays a vital role by affecting the extent of effective conjugation. nih.gov By combining these principles—direct core functionalization, electronic tuning via substituents, and control of π-conjugation and geometry—researchers can effectively design anthracene derivatives with precisely controlled optical properties for specific applications.
Influence of Peripheral Groups on Thermal Stability
The thermal stability of anthracene derivatives is a critical parameter for their application in electronic devices like Organic Light-Emitting Diodes (OLEDs), which can operate at elevated temperatures. The choice of peripheral groups attached to the anthracene core has a profound impact on the material's ability to resist thermal decomposition.
Studies on 9,10-anthracene derivatives have shown that functionalization at these positions with different phenyl groups can be an effective method for tuning thermal stability. mdpi.comsigmaaldrich.com While optical properties remained largely unchanged in one study, the thermal stability was greatly affected, with decomposition temperatures (Td) exceeding 258 °C. mdpi.comsigmaaldrich.com This indicates that the peripheral groups can enhance thermal robustness without compromising desired optical characteristics. Research on other derivatives has demonstrated thermal stability up to 250 °C. mdpi.com
The electronic nature of the substituents also plays a role. It has been observed that for 9-substituted anthracenes, a higher magnitude of the electronic effect—whether electron-donating or electron-withdrawing—correlates with faster thermal dissociation kinetics, and thus, lower thermal stability. nih.gov
The specific structure of the peripheral groups is also crucial. For example, incorporating bulky, rigid groups like cyclohexyl-substituted aryl groups at the 2,6-positions of anthracene has been shown to impart impressive thermal stability. researchgate.net A derivative with this structure, 2,6-di(4-cyclohexylphenyl)anthracene (DcHPA), had a sublimation temperature of around 360°C, and devices made from it retained half their mobility when heated to 150°C. researchgate.net In contrast, a similar compound with more flexible linear n-hexyl chains showed a lower sublimation temperature (310°C) and less robust device performance upon heating. researchgate.net This highlights that rigid and bulky peripheral groups can significantly enhance the thermal stability of the core structure.
| Compound/Derivative Series | Key Structural Feature | Thermal Stability Metric | Value (°C) | Source |
|---|---|---|---|---|
| N-(carbazolyl)-4-(arylcarbazolyl)-1,8-naphtalimides | Varying arylcarbazolyl groups | Td (5% weight loss) | 306 - 373 | mdpi.com |
| 2,6-di(4-cyclohexylphenyl)anthracene (DcHPA) | Cyclohexyl-substituted phenyl groups | Sublimation Temperature | ~360 | researchgate.net |
| 2,6-di(4-n-hexylphenyl)anthracene (DnHPA) | n-hexyl-substituted phenyl groups | Sublimation Temperature | ~310 | researchgate.net |
| 9,10-disubstituted Anthracenes | Various phenyl derivatives | Decomposition Temperature (Td) | >258 | mdpi.com |
| DADB and DEADP derivatives | - | Stable up to | 250 | mdpi.com |
Future Research Directions and Emerging Trends for 9 2 Methylphenyl Anthracene
Development of Novel Synthetic Routes with Enhanced Efficiency
The development of efficient and scalable synthetic routes is paramount for the widespread application of 9-(2-Methylphenyl)anthracene. While traditional methods like the Friedel-Crafts reaction have been employed for the synthesis of arylanthracenes, future research is expected to focus on more sophisticated and sustainable approaches. Modern synthetic organic chemistry offers a plethora of tools that could be adapted to improve the synthesis of this compound.
Future research in this area will likely concentrate on transition-metal-catalyzed cross-coupling reactions, such as the Suzuki and Negishi couplings. These methods offer high yields and functional group tolerance, making them ideal for the synthesis of complex aromatic systems. The development of novel catalyst systems, including those based on palladium, nickel, or copper, could lead to more efficient and cost-effective syntheses. Furthermore, C-H activation strategies are an emerging area of interest, which could allow for the direct arylation of anthracene (B1667546), bypassing the need for pre-functionalized starting materials and reducing the number of synthetic steps.
| Synthetic Route | Potential Catalyst | Anticipated Advantages | Key Research Focus |
| Suzuki Coupling | Palladium-based catalysts (e.g., Pd(PPh₃)₄) | High yield, commercially available starting materials | Optimization of reaction conditions (base, solvent, temperature) for improved efficiency. |
| Negishi Coupling | Nickel or Palladium catalysts | High functional group tolerance | Exploration of novel ligand systems to enhance catalytic activity. |
| C-H Activation | Rhodium or Iridium complexes | Atom economy, reduced synthetic steps | Development of regioselective C-H arylation methods for anthracene. |
This table presents potential synthetic routes and research directions for this compound based on established methods for similar compounds.
Application of Advanced Spectroscopic Techniques for Deeper Understanding
A thorough understanding of the photophysical properties of this compound is crucial for its application in optoelectronic devices and sensors. While standard spectroscopic techniques like UV-Vis absorption and fluorescence spectroscopy provide fundamental information, future research will necessitate the use of more advanced techniques to probe the intricate details of its excited-state dynamics.
| Spectroscopic Technique | Information Gained | Potential Application |
| Transient Absorption Spectroscopy | Excited-state absorption, kinetics of excited-state decay | Understanding photostability and non-radiative decay pathways. |
| Time-Correlated Single-Photon Counting (TCSPC) | Fluorescence lifetimes, rotational correlation times | Quantifying fluorescence efficiency and probing local viscosity. |
| Single-Molecule Spectroscopy | Photophysical properties of individual molecules | Revealing static and dynamic heterogeneity in condensed phases. |
This table outlines advanced spectroscopic techniques and their potential applications in the study of this compound.
Exploration of Multi-Stimuli Responsive Materials
The development of "smart" materials that can respond to external stimuli is a rapidly growing field of research. Anthracene derivatives are known to exhibit interesting stimuli-responsive behaviors, such as mechanochromism (color change in response to mechanical force) and photochromism (color change in response to light). Future research will focus on designing and synthesizing novel materials based on this compound that can respond to multiple stimuli.
The introduction of specific functional groups onto the this compound core could impart sensitivity to various stimuli, including temperature, pH, and the presence of specific analytes. For example, the incorporation of a spiropyran moiety could lead to a photo- and thermo-responsive material. The investigation of the solid-state packing of this compound and its derivatives will also be crucial, as intermolecular interactions play a key role in determining the mechanochromic properties of molecular crystals.
Integration into Hybrid Organic-Inorganic Systems
Hybrid organic-inorganic materials combine the desirable properties of both organic and inorganic components, leading to materials with enhanced functionality. The integration of this compound into hybrid systems, such as metal-organic frameworks (MOFs) and perovskite solar cells, represents a promising avenue for future research.
In MOFs, this compound could serve as a fluorescent linker, leading to the development of novel sensors for the detection of small molecules or metal ions. The porous nature of MOFs could allow for the encapsulation of guest molecules, whose presence could modulate the fluorescence of the anthracene unit. In the context of perovskite solar cells, anthracene derivatives have been explored as hole-transporting materials (HTMs). The judicious design of this compound-based molecules with appropriate energy levels could lead to the development of more efficient and stable perovskite solar cells.
| Hybrid System | Role of this compound | Potential Application |
| Metal-Organic Frameworks (MOFs) | Fluorescent linker | Chemical sensors, gas storage |
| Perovskite Solar Cells | Hole-transporting material (HTM) | Photovoltaics |
| Quantum Dots | Surface ligand | Bioimaging, light-emitting diodes (LEDs) |
This table illustrates the potential roles and applications of this compound in various hybrid organic-inorganic systems.
Computational Predictions for Rational Material Design
Computational chemistry has become an indispensable tool in modern materials science, allowing for the prediction of molecular properties and the rational design of new materials. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational methods that can be used to predict the electronic structure, absorption and emission spectra, and other photophysical properties of molecules like this compound.
Future research will leverage these computational tools to guide the design of new this compound derivatives with tailored properties. For example, DFT calculations can be used to predict how the introduction of different substituents will affect the HOMO and LUMO energy levels, which is crucial for designing efficient HTMs for perovskite solar cells. Molecular dynamics (MD) simulations can be used to study the solid-state packing of this compound and to understand the molecular-level origins of its mechanochromic behavior. This synergy between computational prediction and experimental validation will accelerate the discovery of new materials with enhanced performance.
| Computational Method | Predicted Property | Relevance to Material Design |
| Density Functional Theory (DFT) | Ground-state electronic structure, HOMO/LUMO energies | Design of electronic materials, prediction of redox properties. |
| Time-Dependent DFT (TD-DFT) | Excited-state energies, absorption and emission spectra | Prediction of photophysical properties for optoelectronic applications. |
| Molecular Dynamics (MD) | Solid-state packing, conformational dynamics | Understanding structure-property relationships in the solid state. |
This table summarizes key computational methods and their application in the rational design of materials based on this compound.
Q & A
Q. What are the recommended synthetic routes for 9-(2-Methylphenyl)anthracene, and how do reaction conditions influence yield?
The synthesis of this compound typically employs Friedel-Crafts alkylation , where anthracene reacts with 2-methylphenyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). This method allows selective substitution at the 9-position of anthracene, with yields dependent on reaction temperature, solvent purity, and catalyst activity . Alternative routes include Wittig reactions , as demonstrated for similar anthracene derivatives, which require precise control of ylide formation and stoichiometry to avoid side products . For optimal purity (>95%), column chromatography or recrystallization in ethanol/isopropanol is recommended .
Q. How can researchers characterize the structural and optical properties of this compound?
- X-ray crystallography : SHELX software is widely used for structural refinement. For example, anthracene derivatives often exhibit planar anthracene cores with substituent-dependent dihedral angles (e.g., ~89° for sterically hindered analogs) .
- UV-Vis spectroscopy : Absorption maxima (λmax) and molar extinction coefficients (ε) are critical for optical characterization. Derivatives like 9-[(E)-2-styryl]anthracene show λmax at ~385–389 nm, with ε values exceeding 10,000 M⁻¹cm⁻¹ at 365 nm .
- Fluorescence spectroscopy : Anthracene derivatives typically emit in the blue region (e.g., 400–450 nm) with quantum yields (Φf) up to 0.75, influenced by substituent electronic effects .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Personal protective equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and P95 respirators to avoid inhalation of aerosols .
- Ventilation : Work in fume hoods during synthesis or solvent evaporation steps .
- Contradictions in hazard data : Safety data sheets (SDS) from Indagoo classify the compound as H302 (oral toxicity) and H315 (skin irritation) , while Combi-Blocks reports "no known hazards" . Researchers should adopt precautionary measures regardless of SDS discrepancies.
Advanced Research Questions
Q. How do substituent position and electronic effects influence the photophysical behavior of this compound?
Substituents at the 9-position significantly alter π-conjugation and intramolecular charge transfer. For example:
- Electron-donating groups (e.g., -OCH₃) redshift absorption/emission spectra due to enhanced conjugation .
- Steric hindrance : Bulky substituents (e.g., biphenyl groups) induce torsional strain, reducing fluorescence quantum yields by promoting non-radiative decay .
- Halogenated analogs : Bromine at the 10-position (e.g., 9-Bromo-10-[3-(1-naphthyl)phenyl]anthracene) enhances intersystem crossing, enabling potential use in triplet-state applications .
Q. What computational methods are effective for modeling this compound’s electronic properties?
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps, charge distribution, and excited-state dynamics. For instance, anthracene derivatives with electron-withdrawing groups exhibit reduced HOMO-LUMO gaps (~3.0 eV), correlating with red-shifted emission .
- Molecular Dynamics (MD) : Simulates packing structures in solid-state applications, predicting crystallographic parameters (e.g., space group P21/c for pent-4-enyl analogs) .
Q. How can researchers resolve contradictions in experimental data for anthracene derivatives?
- Case study: Fluorescence quenching : Discrepancies in reported Φf values may arise from solvent polarity, concentration-dependent aggregation, or impurities. Validate results using standardized solvents (e.g., degassed toluene) and control samples .
- Crystallographic refinements : SHELXL’s robust algorithms minimize errors in atomic displacement parameters (ADPs), critical for accurately resolving steric clashes in substituted anthracenes .
Q. What advanced applications does this compound enable in materials science?
- Organic Light-Emitting Diodes (OLEDs) : Derivatives with high Φf and thermal stability (Td > 300°C) serve as deep-blue emitters in solution-processed devices .
- Chemosensors : Functionalization with electron-deficient groups (e.g., -CN) enhances selectivity for metal ions (e.g., Cu²⁺) via fluorescence quenching .
Methodological Recommendations
- Synthetic optimization : Screen Lewis acid catalysts (e.g., FeCl₃ vs. AlCl₃) to improve regioselectivity in Friedel-Crafts reactions .
- Data validation : Cross-reference optical properties with computational models (e.g., TD-DFT) to confirm experimental trends .
- Safety compliance : Adopt OSHA/EU standards for respiratory protection (e.g., ABEK-P2 filters) even if SDS data is ambiguous .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
